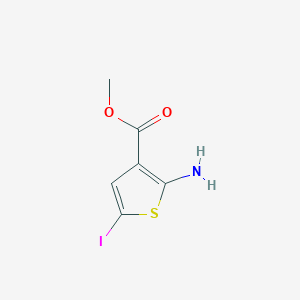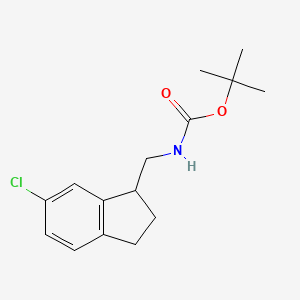
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a 6-chloro-2,3-dihydro-1H-inden-1-yl)methyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate typically involves the reaction of 6-chloro-2,3-dihydro-1H-indene with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indene derivatives.
科学研究应用
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the indene moiety.
6-chloro-2,3-dihydro-1H-indene: Shares the indene core but lacks the carbamate group.
tert-Butyl ((2,3-dihydro-1H-inden-1-yl)methyl)carbamate: Similar structure but without the chloro substituent.
Uniqueness
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is unique due to the combination of the tert-butyl carbamate group and the 6-chloro-2,3-dihydro-1H-indene moiety. This unique structure imparts specific chemical and biological properties that are not found in the simpler analogs.
属性
分子式 |
C15H20ClNO2 |
|---|---|
分子量 |
281.78 g/mol |
IUPAC 名称 |
tert-butyl N-[(6-chloro-2,3-dihydro-1H-inden-1-yl)methyl]carbamate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-11-5-4-10-6-7-12(16)8-13(10)11/h6-8,11H,4-5,9H2,1-3H3,(H,17,18) |
InChI 键 |
XPIDTAMFETWZMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1CCC2=C1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



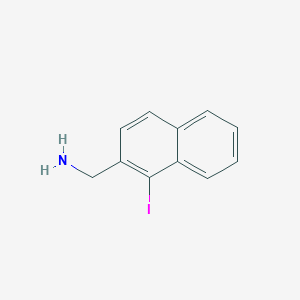

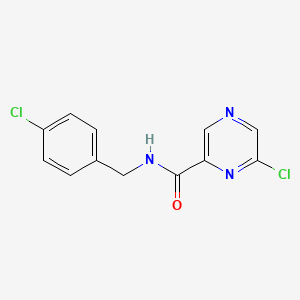
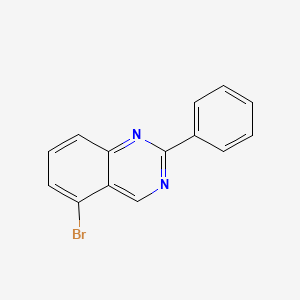
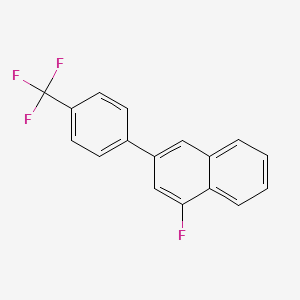
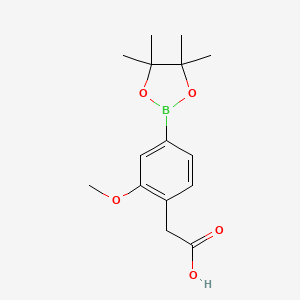
![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)




![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
